2-(Aminomethyl)-2,5-dihydro-2,5-dimethoxyfuran

カタログ番号 B175668

CAS番号:

14496-27-6

分子量: 159.18 g/mol

InChIキー: JSTZGHLHHVUXOT-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

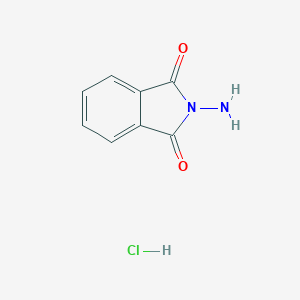

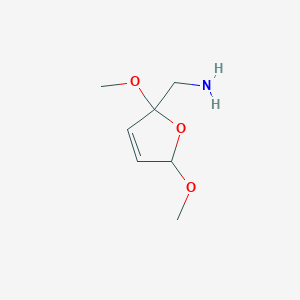

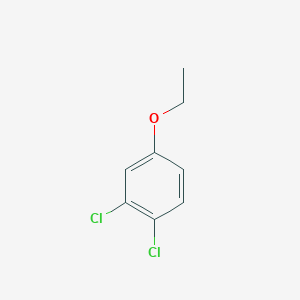

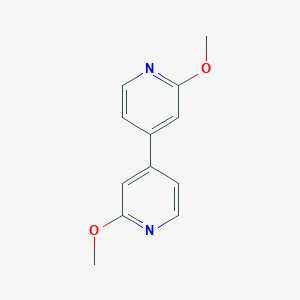

The compound “2-(Aminomethyl)-2,5-dihydro-2,5-dimethoxyfuran” is likely a furan derivative. Furans are heterocyclic organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The aminomethyl group (-CH2NH2) is a functional group consisting of a methyl group substituted by an amino group .

Molecular Structure Analysis

The molecular structure of “2-(Aminomethyl)-2,5-dihydro-2,5-dimethoxyfuran” would likely consist of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The “2,5-dihydro-2,5-dimethoxy” part suggests that there are two methoxy groups (-OCH3) attached to the 2nd and 5th carbon atoms of the furan ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For “2-(Aminomethyl)-2,5-dihydro-2,5-dimethoxyfuran”, one could expect properties typical of furan derivatives and amines .科学的研究の応用

- Field : Organic Chemistry

- Application : This method is used for the synthesis of 1,2-diamines from aldehydes through proline-catalyzed asymmetric α-amination followed by reductive amination .

- Method : The process involves proline-catalyzed asymmetric α-amination followed by reductive amination .

- Results : The methodology is used to synthesize 2-aminomethyl and 3-amino pyrrolidines and piperidines in high yields and with good enantioselectivity .

- Field : Chemical Synthesis

- Application : 2-(Aminomethyl)pyridine is used in the synthesis of PPD analogues. It is also used in the preparation of 5-nitro-2-furancarboxylamides displaying potent tryoanocidal activity against trypanosomiasis .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The outcomes of these applications are not specified in the source .

Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines

Synthesis of PPD analogues and 5-nitro-2-furancarboxylamides

- Field : Biomedical Engineering

- Application : Polymers, including those with aminomethyl groups, are being explored as advanced antibacterial and antibiofilm agents for direct and combination therapies .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : These polymers are thought to be the last frontier in antibacterial development due to their several advantages including a low propensity for emergence of resistance and rapid bactericidal effect .

- Field : Material Science

- Application : Organic phosphate nonlinear optical (NLO) materials, especially with the introduction of π-conjugated organic cations, have attracted attention due to their excellent performance and promising applications .

- Method : A novel 2-(aminomethyl)pyridineH2PO4 crystal with a non-centrosymmetric structure has been grown by the slow evaporation method under the conditions of RT and ambient atmosphere .

- Results : The crystal exhibits a high diffuse reflection with wide transparent range and appropriate thermal stability. Furthermore, an obvious photoluminescence characteristic was presented and displayed two emission peaks with positions at about 385 and 489 nm, while the average PL lifetime was 5.36 μs under the excitation of 300 nm .

Polymers as Advanced Antibacterial and Antibiofilm Agents

Nonlinear Optical (NLO) Materials

- Field : Biomedical Engineering

- Application : Polymers, including those with aminomethyl groups, are being explored as advanced antibacterial and antibiofilm agents for direct and combination therapies .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : These polymers are thought to be the last frontier in antibacterial development due to their several advantages including a low propensity for emergence of resistance and rapid bactericidal effect .

- Field : Organic Chemistry

- Application : The synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-aminomethyl pyridines .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The outcomes of these applications are not specified in the source .

Antibacterial and Antibiofilm Agents

Synthesis of Imidazo[1,5-a]pyridines

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(2,5-dimethoxy-2H-furan-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-9-6-3-4-7(5-8,10-2)11-6/h3-4,6H,5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSTZGHLHHVUXOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C=CC(O1)(CN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396372 | |

| Record name | 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanamine | |

CAS RN |

14496-27-6 | |

| Record name | 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dihydro-2,5-dimethoxyfurfurylamine,mixture of isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzaldehyde, 2-[2-(benzoyloxy)ethyl]-](/img/structure/B175600.png)

![[6-(4-Fluorophenyl)pyridin-3-YL]methanol](/img/structure/B175614.png)